N-(4-methoxyphenyl)-4-(4-morpholinyl)benzamide
Overview
Description
N-(4-methoxyphenyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Gefitinib : N-(4-methoxyphenyl)-4-(4-morpholinyl)benzamide is involved in the synthesis of Gefitinib, highlighting its utility in creating complex molecular structures through various chemical transformations (Bo Jin et al., 2005).
- Bischler–Napieralski Isoquinoline Synthesis : It plays a role in the Bischler–Napieralski reaction to produce isoquinolines, a class of compounds with numerous pharmacological activities (Satoshi Doi et al., 1997).
Material Science
- Biodegradable Polyesteramides : The compound is utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. This application is critical for developing new materials with potential uses in biomedical engineering (P. J. I. Veld et al., 1992).
Medicinal Chemistry
- Gastroprokinetic Activity : Research shows its derivatives exhibit potent gastroprokinetic activity, indicating its relevance in developing treatments for gastrointestinal motility disorders (S. Kalo et al., 1995).
- Antifungal Activities : Derivatives of this compound, specifically Co(III) complexes, have been synthesized and characterized, showing significant antifungal activity (Zhou Weiqun et al., 2005).
Pharmaceutical Applications
- Synthesis of Selective and Potent Gastric Prokinetic Agents : Its role in synthesizing benzamides that act as selective and potent gastric prokinetic agents underscores its importance in pharmaceutical research and drug development (S. Kato et al., 1990).
Analytical Chemistry
- Amidine Protection for Solution Phase Library Synthesis : It is used in the amidine protection, demonstrating its utility in the multiparallel solution phase synthesis of substituted benzamidines, a technique valuable in combinatorial chemistry and drug discovery (C. Bailey et al., 1999).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-8-4-15(5-9-17)19-18(21)14-2-6-16(7-3-14)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBSVCNLZDNXKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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